The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor superfamily, has emerged as a compelling target for the development of novel analgesics and therapeutics for a range of central nervous system disorders, including anxiety and substance abuse.[1][2] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor and its endogenous ligand, N/OFQ, exhibit a distinct pharmacology that offers the potential for potent analgesia with a reduced side-effect profile, particularly concerning respiratory depression and abuse liability.[2][3] This guide provides a comparative analysis of the hypothetical pharmacological profile of (S)-2-(3,4-Dimethylphenyl)piperidine, a readily accessible chiral building block, against well-characterized NOP receptor ligands. By examining the structure-activity relationships (SAR) of known ligands, we aim to provide a predictive framework and a clear experimental path for researchers interested in exploring the therapeutic potential of this and related 2-arylpiperidine scaffolds.
To establish a benchmark for our predictive analysis, we will first examine the pharmacological profiles of three well-characterized ligands that represent different modalities of NOP receptor modulation: the selective agonist Ro 64-6198, the mixed-activity opioid buprenorphine, and the dual NOP/opioid agonist cebranopadol.
Ro 64-6198 is a potent, selective, and systemically active non-peptide NOP receptor agonist.[4] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological roles of the NOP receptor.
Buprenorphine is a widely used medication for opioid use disorder and pain management. It exhibits a complex pharmacology, acting as a partial agonist at the mu-opioid receptor and an antagonist at the kappa- and delta-opioid receptors.[5] Importantly, it also possesses partial agonist activity at the NOP receptor, which is thought to contribute to its favorable safety profile.[5]
Cebranopadol is a first-in-class analgesic with potent agonist activity at both NOP and classical opioid receptors.[2] This dual mechanism of action is designed to provide robust analgesia across a broad spectrum of pain states while mitigating the adverse effects associated with traditional opioids.[2][3]
While direct experimental data for (S)-2-(3,4-Dimethylphenyl)piperidine is not yet available in the public domain, we can leverage the extensive body of research on the structure-activity relationships of piperidine-based NOP ligands to formulate a predictive profile. The 2-arylpiperidine scaffold is a known pharmacophore for opioid and NOP receptor activity. The nature and position of substituents on both the phenyl ring and the piperidine nitrogen are critical determinants of affinity, selectivity, and efficacy.
Based on the SAR of related compounds, it is hypothesized that (S)-2-(3,4-Dimethylphenyl)piperidine possesses the core structural features necessary for interaction with the NOP receptor. The dimethyl substitution on the phenyl ring is likely to influence the lipophilicity and conformational preference of the molecule, which in turn will affect its binding pocket interactions. It is plausible that this compound could serve as a selective NOP agonist, though its potency and efficacy would need to be empirically determined.
To validate the predicted pharmacological profile of (S)-2-(3,4-Dimethylphenyl)piperidine, a series of standard in vitro and in vivo assays are required.
This assay determines the binding affinity (Ki) of the test compound for the NOP receptor and other opioid receptors.
This functional assay measures the ability of the test compound to activate G-protein signaling through the NOP receptor.[9][10]
This is a standard behavioral test to assess the analgesic properties of a compound in rodents.[11][12][13]
Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events.[14][15][16][17]
While the definitive pharmacological profile of (S)-2-(3,4-Dimethylphenyl)piperidine awaits empirical validation, this comparative guide provides a strong rationale for its investigation as a potential NOP receptor ligand. Based on the established structure-activity relationships of related piperidine-based compounds, it is a promising candidate for hit-to-lead optimization in the pursuit of novel analgesics. The detailed experimental protocols provided herein offer a clear and actionable roadmap for researchers to rigorously characterize its binding affinity, functional activity, and in vivo efficacy. The exploration of such readily accessible chemical scaffolds is crucial for advancing the field of NOP receptor-targeted therapeutics and developing safer and more effective treatments for pain and other neurological disorders.
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